molecular formula C14H18O3 B8516841 4-(Methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde CAS No. 74021-58-2

4-(Methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde

Cat. No. B8516841
M. Wt: 234.29 g/mol
InChI Key: BWOFOKOAUKWKBC-UHFFFAOYSA-N
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Patent
US05106871

Procedure details

In 45 ml of ethanol were dissolved 6.99 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl2-butenyl)acetophenone obtained in Production Example 13 and 5.01 of the 4-methoxymethoxy-3-(3-methyl-2-butenyl)benzaldehyde, and the solution was cooled to 0° C. Then, 65 ml of a saturated solution of potassium hydroxide in ethanol was added to the solution and the mixture was stirred at room temperature overnight. The reaction liquid was neutralized with 6N hydrochloric acid and extracted with ethyl acetate, and the ethyl acetate layer was washed with water, dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation and the residue was recrystallized from n-hexane to obtain 7.22 g (yield=61.7%) of 2'-hydroxy-4,4',6'-tris(methoxymethoxy)-3,3'-bis(3-methyl-2-butenyl)chalcone.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl2-butenyl)acetophenone
Quantity
6.99 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])=[C:6]([O:13][CH2:14][O:15][CH3:16])[CH:5]=[C:4](OCOC)[C:3]=1[C:21](=[O:23])C>C(O)C>[CH3:16][O:15][CH2:14][O:13][C:6]1[CH:5]=[CH:4][C:3]([CH:21]=[O:23])=[CH:2][C:7]=1[CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl2-butenyl)acetophenone
Quantity
6.99 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1CC=C(C)C)OCOC)OCOC)C(C)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCOC1=C(C=C(C=O)C=C1)CC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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